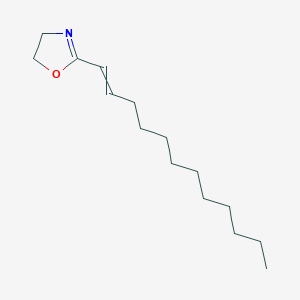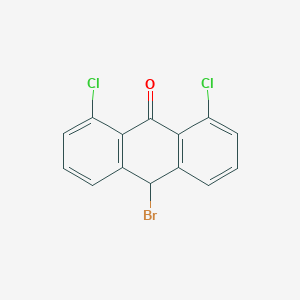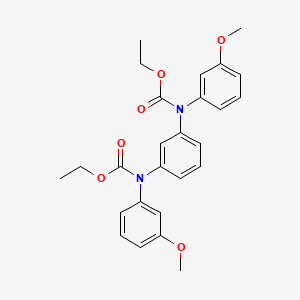
Cyclohexanecarboxamide, N,N'-1,2-ethanediylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis-, is a chemical compound with the molecular formula C14H26N2O2 It is a derivative of cyclohexanecarboxamide and is characterized by the presence of an ethanediyl bridge between two cyclohexanecarboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis- typically involves the reaction of cyclohexanecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the formation of Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis-.
Cyclohexanecarboxylic acid: is reacted with in the presence of a such as or .
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexylamines.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxamide: A simpler derivative with similar chemical properties.
Cyclohexylcarboxamide: Another related compound with a cyclohexane ring.
Hexahydrobenzoic acid amide: A structurally similar compound with different functional groups.
Uniqueness
Cyclohexanecarboxamide, N,N’-1,2-ethanediylbis- is unique due to the presence of the ethanediyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with simpler derivatives.
Propiedades
Número CAS |
65147-27-5 |
|---|---|
Fórmula molecular |
C16H28N2O2 |
Peso molecular |
280.41 g/mol |
Nombre IUPAC |
N-[2-(cyclohexanecarbonylamino)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H28N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,19)(H,18,20) |
Clave InChI |
HDUNHNAANQSHFO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)NCCNC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


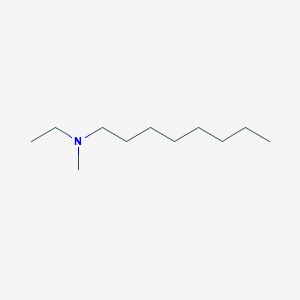
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)

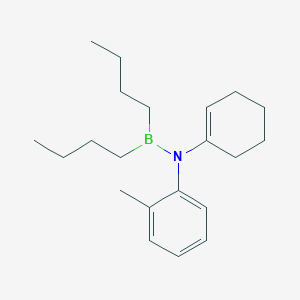
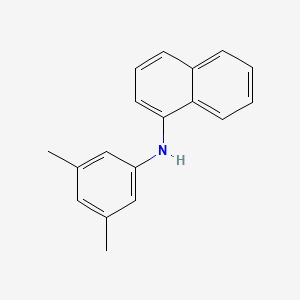
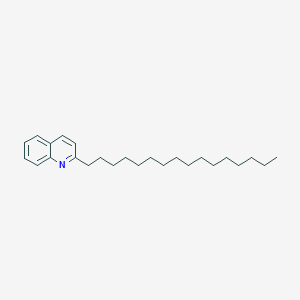
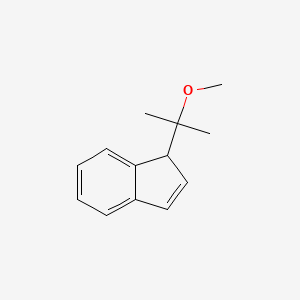
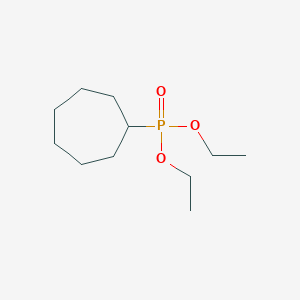
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)
